Hypocholamide
Description
Hypocholamide (3α,6α-dihydroxy-5β-cholanoic acid-N-methyl-N-methoxy-24-amide) is a synthetic steroidal liver X receptor (LXR) agonist. LXRs are nuclear receptors that regulate cholesterol, fatty acid, and glucose metabolism . This compound activates both LXRα and LXRβ isoforms, which modulate genes such as ABCA1, ABCG1, and ApoE to promote cholesterol efflux and reverse cholesterol transport . Preclinical studies demonstrate its efficacy in lowering serum and hepatic cholesterol levels and inhibiting atherosclerosis in murine models . Unlike non-steroidal LXR agonists, this compound exhibits minimal activation of hepatic sterol regulatory element-binding protein 1c (SREBP-1c), a key driver of lipogenesis, reducing the risk of hepatic steatosis .
Properties
Molecular Formula |
C26H45NO4 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-methoxy-N-methylpentanamide |
InChI |
InChI=1S/C26H45NO4/c1-16(6-9-24(30)27(4)31-5)19-7-8-20-18-15-23(29)22-14-17(28)10-12-26(22,3)21(18)11-13-25(19,20)2/h16-23,28-29H,6-15H2,1-5H3/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 |
InChI Key |
MRYPVFSDUDGNJW-BHYUGXBJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)N(C)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Synonyms |
3,6-dihydroxy-5-cholanoic acid-N-methyl-N-methoxy-24-amide hypocholamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypocholamide belongs to a class of synthetic LXR agonists that include steroidal (e.g., DMHCA, ATI-829) and non-steroidal (e.g., T0901317, GW3965) compounds. Below is a detailed comparison:
Structural and Pharmacological Differences
Functional and Clinical Comparisons
- Cholesterol-Lowering Efficacy: this compound and DMHCA reduce serum cholesterol comparably to non-steroidal agonists but avoid hepatic lipid accumulation due to their structural distinction . T0901317 and GW3965 lower cholesterol but activate SREBP-1c, leading to elevated hepatic triglycerides, a major limitation for clinical use .
Glucose Metabolism :
Anti-Cancer Activity :
Safety Profiles :
Research and Clinical Status
Key Research Findings and Challenges
This compound vs. Non-Steroidal Agonists: this compound’s steroidal backbone confers selective modulation of LXR pathways, avoiding the SREBP-1c-driven lipogenesis seen with T0901317 . In LXRα/β double-knockout mice, this compound fails to regulate cholesterol transport genes, confirming receptor specificity .
Therapeutic Potential: this compound’s dual role in cholesterol efflux and anti-inflammatory pathways makes it a candidate for atherosclerosis and neurodegenerative diseases . DMHCA’s reduced hepatic impact positions it as a safer alternative for chronic metabolic disorders .
Unresolved Issues: Long-term safety and tissue-specific effects of steroidal LXR agonists require further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
